molecular formula C2H3O3 B10795667 CH3Coo2 CAS No. 36709-10-1

CH3Coo2

Cat. No.: B10795667
CAS No.: 36709-10-1
M. Wt: 75.04 g/mol
InChI Key: ZBQKPDHUDKSCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peracetic acid, also known as peroxyacetic acid, is an organic compound with the chemical formula CH₃CO₃H. It is a colorless liquid with a characteristic acrid odor reminiscent of acetic acid. Peracetic acid is a weaker acid compared to its parent compound, acetic acid, with a pKa of 8.2 . It is highly corrosive and is known for its strong oxidizing properties, making it a versatile chemical used in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Peracetic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of peracetic acid typically involves the continuous process where acetic acid and hydrogen peroxide react in the presence of a catalyst. The reacted solution is then distilled to separate unreacted reactants and sulfuric acid, which are recycled as feed .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Epoxides: Formed from the epoxidation of olefins.

    Diacetates: Produced from the diacetoxylation of alkenes.

Mechanism of Action

The mechanism of action of peracetic acid involves the oxidation of structural and functional components of microorganisms. It oxidizes the outer cell membranes, leading to increased cell wall permeability and denaturation of proteins and enzymes . This results in the rapid deactivation of microorganisms.

Comparison with Similar Compounds

Uniqueness of Peracetic Acid: Peracetic acid stands out due to its strong oxidizing properties and effectiveness as a disinfectant and sterilant. Its ability to decompose into non-toxic byproducts (acetic acid, water, and oxygen) makes it environmentally friendly and suitable for various applications .

Properties

To explore possible mechanisms of the arachidonic acid deficiency of the RBC membrane in alcoholics, the effect of ethanol and its oxidized products, acetaldehyde and peracetic acid, with other peroxides on the accumulation of 14(C)arachidonate into RBC membrane lipids in vitro was compared. Incubation of erythrocytes with 50 mM ethanol or 3 mM acetaldehyde had no effect on arachidonate incorporation. Pretreatment of erythrocytes with 10 mM hydrogen peroxide, 0.1 mM cumene hydroperoxide or 0.1 mM t-butyl hydroperoxide had little effect on 14(C)arachidonate incorporation in the absence of azide. However, pretreatment of cells with N-ethylmaleimide, 0.1 mM peracetic acid or performic acid, with or without azide, inhibited arachidonate incorporation into phospholipids but not neutral lipids. In chase experiments, peracetate also inhibited transfer of arachidonate from neutral lipids to phospholipids. To investigate a possible site of this inhibition of arachidonate transfer into phospholipids by percarboxylic acids, a repair enzyme, arachidonoyl CoA: 1-palmitoyl-sn-glycero-3-phosphocholine acyl transferase was assayed. As in intact cells, phospholipid biosynthesis was inhibited more by N-ethylmalemide and peracetic acid than by hydrogen peroxide, cumene hydroperoxide, and t-butyl hydroperoxide. Peracetic acid was the only active inhibitor among ethanol and its oxidized products studied and may deserve further examination in ethanol toxicity.

CAS No.

36709-10-1

Molecular Formula

C2H3O3

Molecular Weight

75.04 g/mol

IUPAC Name

ethaneperoxoic acid

InChI

InChI=1S/C2H3O3/c1-2(3)5-4/h1H3

InChI Key

ZBQKPDHUDKSCRS-UHFFFAOYSA-N

impurities

Additives: sulfuric acid (added during the manufacturing process to accelerate the establishment of the final equilibrium concentration);  pyridine-2,6-dicarboxylic acid (stabilizer)

Canonical SMILES

CC(=O)O[O]

boiling_point

221 °F at 760 mmHg (EPA, 1998)
110 °C
110.00 °C. @ 760.00 mm Hg
221 °F

Color/Form

Colorless liquid

density

1.226 at 59 °F (EPA, 1998) - Denser than water;  will sink
1.226 g/cu cm at 15 °C
Relative density (water = 1): 1.2
1.226 at 59 °F

flash_point

105 °F Peracetic Acid, 60% Acetic Acid Solution (EPA, 1998)
105 °F (40.6 °C) (open cup)
A comparison of producers' safety data sheets shows considerable scatter in measured flashpoints (see Table 2 of ECETOC report). The measured flash point (closed cup) for 5, 15 and 35% PAA was 74-83, 68-81 and 46-62 °C, respectively. For 15 % PAA the open cup flash point was > 100 °C. This scatter may be attributed to several factors e.g., PAA reacting with the sample container used in the flash point determination, thermal instability of the PAA solutions, loss of volatile material during analysis due to decomposition and excessive gassing, releasing oxygen and water which tend to extinguish any flame. While the reported flash point value may not be exact, it is an indication of the temperature at which vapours can ignite. Most of the PAA equilibrium grades ranging from 5% to 15% exhibit closed-cup flash points but no measurable open-cup flash points.
40.5 °C o.c.
105 °F (60% acetic acid solution)

melting_point

-22 to 32 °F (EPA, 1998)
-0.2 °C
0.1 °C
0 °C
-22 to 32 °F

physical_description

Peracetic acid is a colorless liquid with a strong, pungent acrid odor. Used as a bactericide and fungicide, especially in food processing;  as a reagent in making caprolactam and glycerol;  as an oxidant for preparing epoxy compounds;  as a bleaching agent;  a sterilizing agent;  and as a polymerization catalyst for polyester resins. (EPA, 1998)
Liquid
Colorless liquid with an acrid odor;  [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a strong, pungent, acrid odor.

Related CAS

64057-57-4 (hydrochloride salt)

solubility

Very soluble in ether, sulfuric acid;  soluble in ethanol
Miscible with water /1.0X10+6 mg/L/ at 25 °C
1000 mg/mL at 25 °C
Solubility in water: miscible

vapor_density

Relative vapor density (air = 1): 2.6

vapor_pressure

14.5 [mmHg]
14.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 2.6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.